molecular formula C9H20Cl2N2O2 B13508942 Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride

Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride

Cat. No.: B13508942
M. Wt: 259.17 g/mol
InChI Key: YIGUMHKVLZTUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride is a chemical compound with the molecular formula C9H18N2O2.2ClH. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by its structure, which includes a piperidine ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride typically involves the reaction of piperidine derivatives with methylating agents. One common method includes the reaction of piperidine with methyl chloroacetate in the presence of a base, followed by methylation using methyl iodide. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride
  • Methyl N-methyl-N-(piperidin-4-yl)glycinate dihydrochloride

Uniqueness

Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its piperidine ring and ester functional group make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H20Cl2N2O2

Molecular Weight

259.17 g/mol

IUPAC Name

methyl 2-[methyl(piperidin-4-yl)amino]acetate;dihydrochloride

InChI

InChI=1S/C9H18N2O2.2ClH/c1-11(7-9(12)13-2)8-3-5-10-6-4-8;;/h8,10H,3-7H2,1-2H3;2*1H

InChI Key

YIGUMHKVLZTUOO-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)OC)C1CCNCC1.Cl.Cl

Origin of Product

United States

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